molecular formula C6H11N4OP B2987000 5-Dimethylphosphorylpyrimidine-2,4-diamine CAS No. 2460756-88-9

5-Dimethylphosphorylpyrimidine-2,4-diamine

Cat. No.: B2987000
CAS No.: 2460756-88-9
M. Wt: 186.155
InChI Key: WIZNHNUEMOVCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Fundamental Role of Pyrimidine (B1678525) Cores in Biological Systems

Pyrimidines are heterocyclic aromatic organic compounds that are integral to numerous biological processes. nih.govnih.gov Their most prominent role is as a fundamental component of nucleic acids, DNA and RNA, where the pyrimidine bases cytosine, thymine, and uracil (B121893) are responsible for storing and transmitting genetic information through specific hydrogen-bonding interactions with their purine (B94841) counterparts. nih.govclockss.org This base pairing is the bedrock of the double helix structure of DNA and is crucial for the fidelity of genetic replication and transcription. nih.gov

Beyond their role in genetics, pyrimidine derivatives are found in a variety of other essential biological molecules. For instance, thiamine (B1217682) (vitamin B1) contains a pyrimidine ring and is a vital cofactor for enzymes involved in carbohydrate metabolism. rsc.org Pyrimidine nucleotides also function as cofactors in the biosynthesis of carbohydrates and phospholipids. google.com The ubiquitous nature of the pyrimidine scaffold in these fundamental biological roles underscores its significance as a privileged structure in the design of molecules intended to interact with biological systems. rsc.orgwikipedia.org

Overview of Substituted Pyrimidines in Contemporary Chemical Research

The synthetic versatility of the pyrimidine ring has allowed for the creation of a vast library of substituted derivatives, which have been extensively explored in contemporary chemical and medicinal research. chemicalbook.com The introduction of various functional groups at different positions of the pyrimidine ring can dramatically alter the molecule's physicochemical properties and biological activity. nih.gov This has led to the development of a wide array of pyrimidine-based compounds with diverse therapeutic applications.

Substituted pyrimidines are prominent in a multitude of marketed drugs, demonstrating activities as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular agents. google.comnih.gov For example, the HIV drug Zidovudine (AZT) is a thymidine (B127349) analog, and many anticancer drugs, such as 5-fluorouracil, are pyrimidine derivatives that interfere with nucleic acid synthesis. wikipedia.org The ability to systematically modify the pyrimidine core and observe the resulting changes in biological function makes it an attractive scaffold for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Strategic Importance of 2,4-Diaminopyrimidine (B92962) Architectures

Within the broad class of substituted pyrimidines, the 2,4-diaminopyrimidine scaffold has emerged as a particularly important architecture in medicinal chemistry. nih.gov This specific arrangement of amino groups allows for a distinct pattern of hydrogen bond donor and acceptor sites, enabling these molecules to bind with high affinity and selectivity to various biological targets, most notably protein kinases. nih.gov

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The 2,4-diaminopyrimidine core can mimic the hydrogen bonding interactions of the adenine (B156593) moiety of ATP, the natural substrate for kinases, allowing these compounds to act as competitive inhibitors. chemscene.com Numerous potent and selective kinase inhibitors based on the 2,4-diaminopyrimidine scaffold have been developed, targeting a range of kinases such as CDK, JNK, and PAK4. nih.govnih.govnih.gov Beyond kinase inhibition, 2,4-diaminopyrimidine derivatives have also been investigated as inhibitors of other enzymes, such as dihydrofolate reductase, and as ligands for G-protein coupled receptors, highlighting the broad therapeutic potential of this structural motif. google.comgoogle.com

Rationale for Investigating 5-Dimethylphosphorylpyrimidine-2,4-diamine as a Core Structure for Academic Inquiry

The rationale for focusing on "this compound" stems from the convergence of the established biological significance of the 2,4-diaminopyrimidine scaffold and the unique properties imparted by the dimethylphosphoryl group at the C5 position. While direct research on this exact molecule is not extensively documented in publicly available literature, the investigation of closely related 5-substituted 2,4-diaminopyrimidine derivatives provides a strong impetus for its study.

The introduction of a phosphonate (B1237965) group, such as the dimethylphosphoryl moiety, can significantly influence a molecule's properties. Phosphonates are known to be non-hydrolyzable mimics of phosphate (B84403) groups, which are ubiquitous in biological systems. nih.gov This mimicry can allow phosphonate-containing molecules to interact with enzymes and receptors that recognize phosphorylated substrates.

Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines has demonstrated that the presence of a phosphonate-containing side chain can lead to potent antiviral activity, particularly against retroviruses like HIV. nih.gov In these studies, the 5-halogen-substituted derivatives showed pronounced antiretroviral activity with low toxicity. nih.gov Although the substitution pattern in "this compound" is different, the principle of combining the privileged 2,4-diaminopyrimidine core with a phosphonate group at the C5 position is a logical step for academic exploration.

The dimethylphosphoryl group at the C5 position could offer several potential advantages for academic investigation:

Novel Structure-Activity Relationships: Investigating the impact of a C5-phosphonate on the biological activity of the 2,4-diaminopyrimidine scaffold could uncover novel SARs, potentially leading to the identification of new biological targets or more potent and selective inhibitors of known targets.

Modulation of Physicochemical Properties: The phosphonate group can influence solubility, cell permeability, and metabolic stability, all of which are critical parameters in drug design.

Probing Enzyme Active Sites: The phosphonate moiety can serve as a tool to probe the active sites of enzymes that interact with phosphorylated substrates, providing valuable insights into enzyme mechanism and function.

Given the proven track record of the 2,4-diaminopyrimidine scaffold and the intriguing possibilities offered by the introduction of a dimethylphosphoryl group, the compound "this compound" represents a compelling and rational target for synthesis and biological evaluation within an academic research setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-dimethylphosphorylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N4OP/c1-12(2,11)4-3-9-6(8)10-5(4)7/h3H,1-2H3,(H4,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZNHNUEMOVCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CN=C(N=C1N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N4OP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 5 Dimethylphosphorylpyrimidine 2,4 Diamine and Analogs

Historical Context of 2,4-Diaminopyrimidine (B92962) Synthesis

The exploration of 2,4-diaminopyrimidine synthesis has a rich history rooted in the quest for therapeutic agents. Initial investigations in the mid-20th century were driven by the discovery of their potent biological activities, primarily as antifolates. These compounds were found to interfere with the action of folic acid, a crucial vitamin in the synthesis of nucleic acids and amino acids. A significant breakthrough was the identification of 2,4-diaminopyrimidines as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for maintaining the intracellular pool of tetrahydrofolate.

This discovery paved the way for the development of important drugs such as trimethoprim, an antibacterial agent, and pyrimethamine, an antimalarial drug. The core 2,4-diaminopyrimidine scaffold proved to be a versatile template for designing selective inhibitors of microbial DHFR over the human enzyme. Early synthetic efforts often commenced from readily available starting materials like 2,4-diamino-6-hydroxypyrimidine, which could be chemically modified to introduce various substituents at different positions of the pyrimidine (B1678525) ring.

Convergent and Divergent Synthetic Approaches to the Pyrimidine Nucleus

The construction of the 5-Dimethylphosphorylpyrimidine-2,4-diamine molecule and its analogs can be approached through two primary synthetic strategies: convergent and divergent synthesis.

Divergent Synthesis: A divergent strategy begins with a pre-formed pyrimidine core, which is then sequentially functionalized. This is a common and often more practical approach for creating a library of analogs from a common intermediate. A typical starting material for a divergent synthesis of 5-substituted 2,4-diaminopyrimidines is 2,4-diamino-6-hydroxypyrimidine. This common precursor can then undergo a series of reactions to introduce the desired substituents at various positions of the pyrimidine ring. For the synthesis of this compound, a divergent approach would involve first synthesizing the 2,4-diaminopyrimidine core and then introducing the dimethylphosphoryl moiety at the 5-position.

Targeted Introduction of the Dimethylphosphoryl Moiety at the 5-Position

The introduction of the dimethylphosphoryl group at the 5-position of the 2,4-diaminopyrimidine ring is a critical step in the synthesis of the target compound. This is typically achieved through a late-stage functionalization strategy, which involves the formation of a carbon-phosphorus (C-P) bond on a pre-existing pyrimidine nucleus.

Phosphorylation Methodologies

Several methodologies can be employed for the formation of the C-P bond. A prominent and effective method is the palladium-catalyzed cross-coupling reaction, often referred to as the Hirao reaction. This reaction involves the coupling of an aryl or heteroaryl halide with a dialkyl phosphite (B83602) in the presence of a palladium catalyst and a base.

Reaction Type Reactants Catalyst/Reagents Product
Hirao ReactionAryl/Heteroaryl Halide, Dialkyl PhosphitePalladium Catalyst, BaseAryl/Heteroaryl Phosphonate (B1237965)

Precursor Functionalization and Late-Stage Phosphorylation

To utilize the Hirao reaction for the synthesis of this compound, a suitable precursor with a leaving group at the 5-position is required. A common strategy is the halogenation of the 2,4-diaminopyrimidine core.

The synthesis of a 5-halo-2,4-diaminopyrimidine intermediate can be accomplished through electrophilic halogenation. For example, 2,4-diaminopyrimidine can be treated with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to introduce a bromine or iodine atom at the 5-position, respectively. nih.govmdpi.com The resulting 5-bromo- or 5-iodo-2,4-diaminopyrimidine serves as the key precursor for the subsequent phosphorylation step. nih.govmdpi.com

With the 5-halo-2,4-diaminopyrimidine in hand, the late-stage introduction of the dimethylphosphoryl group can be achieved via the palladium-catalyzed Hirao reaction. The reaction would involve coupling the 5-halo-2,4-diaminopyrimidine with dimethyl phosphite in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a suitable base to afford this compound.

Derivatization of this compound

The amino groups at the 2- and 4-positions of this compound offer opportunities for further derivatization to explore structure-activity relationships and develop new analogs. The primary modes of derivatization are N-alkylation and N-acylation.

N-Alkylation and N-Acylation Reactions of Amino Groups

N-Alkylation: The introduction of alkyl groups onto the amino functionalities can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The regioselectivity of N-alkylation can be a challenge, as both the 2- and 4-amino groups are nucleophilic. The reaction conditions, including the choice of solvent, base, and temperature, can influence the selectivity. In some cases, a mixture of mono- and di-alkylated products may be obtained. Protecting group strategies may be necessary to achieve selective alkylation at a specific amino group.

N-Acylation: The amino groups can also be acylated using acylating agents like acid chlorides or anhydrides. Similar to alkylation, controlling the regioselectivity of acylation can be complex. The reaction of 2,4-diaminopyrimidines with acylating agents can lead to mono- or di-acylated products, depending on the stoichiometry of the reagents and the reaction conditions. The use of a mild base is often employed to facilitate the reaction.

Derivative Reagent Reaction Conditions
N-AlkylAlkyl HalideBase (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF)
N-AcylAcid Chloride/AnhydrideBase (e.g., Pyridine, Triethylamine), Solvent (e.g., DCM, THF)

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and its analogs involves strategic chemical modifications. These modifications can be broadly categorized into two main areas: alterations of the phosphoryl substituent at the 5-position of the pyrimidine ring and substitution reactions at other positions on the ring. These approaches allow for the creation of a diverse range of compounds for further study.

2 Modifications and Diversifications of the Phosphoryl Substituent

The dimethylphosphoryl group at the 5-position of the 2,4-diaminopyrimidine core is a key feature that can be chemically altered to produce a variety of analogs. These modifications can range from simple hydrolysis to more complex nucleophilic substitution reactions at the phosphorus center.

One common modification of dialkylphosphoryl groups, such as the dimethylphosphoryl group, is their conversion to the corresponding phosphonic acid. This is typically achieved through dealkylation under mild conditions. A widely used method for this transformation is treatment with bromotrimethylsilane, followed by hydrolysis. This process cleaves the methyl-oxygen bond of the phosphoryl group, leading to the formation of the free phosphonic acid. nih.gov

Further diversification of the phosphoryl substituent can be achieved through nucleophilic substitution reactions at the phosphorus atom. The phosphorus-oxygen bonds of the dimethylphosphoryl group can be targeted by various nucleophiles. These reactions can proceed through either a concerted or a stepwise mechanism, often involving a pentacoordinate transition state or intermediate. sapub.orgsapub.org For instance, reaction with different alcohols or amines in the presence of a suitable activating agent could lead to the formation of new phosphonate esters or phosphonamides, respectively.

The reactivity of the phosphoryl group can be influenced by the electronic nature of the pyrimidine ring and the specific reaction conditions employed. The choice of nucleophile, solvent, and temperature can all play a crucial role in determining the outcome of the reaction and the nature of the resulting diversified phosphoryl substituent.

3 Substitution Reactions at Other Pyrimidine Ring Positions

In addition to modifying the phosphoryl group, the pyrimidine ring itself offers several positions for substitution, allowing for the synthesis of a wide array of analogs. The most common positions for substitution on the 2,4-diaminopyrimidine core are the 6-position, and to a lesser extent, the amino groups at the 2- and 4-positions.

Nucleophilic Aromatic Substitution (SNAr)

A prevalent method for introducing new functional groups onto the pyrimidine ring is through nucleophilic aromatic substitution (SNAr). This typically involves the displacement of a good leaving group, such as a halogen (e.g., chlorine) or a tosylate group, by a nucleophile. For instance, a 6-chloro-5-dimethylphosphorylpyrimidine-2,4-diamine precursor could react with various nucleophiles like amines, thiols, or alkoxides to introduce a diverse range of substituents at the 6-position.

The reactivity of different positions on the pyrimidine ring towards nucleophilic attack can vary. In many pyrimidine systems, the 4- and 6-positions are more susceptible to nucleophilic attack than the 2-position. This selectivity allows for controlled, sequential substitutions if multiple leaving groups are present on the ring. For example, in a 4,6-dichloro-5-phosphorylpyrimidine system, one chlorine atom can be displaced under milder conditions, followed by the displacement of the second chlorine under more forcing conditions, enabling the introduction of two different substituents.

PrecursorNucleophilePosition of SubstitutionProductReference
2,4-Diamino-6-chloropyrimidineSubstituted methanols/NaH62,4-Diamino-6-alkoxypyrimidines mdpi.com
4,6-Dichloro-2-methyl-5-nitropyrimidineAmines4 and 6 (sequentially)Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines
PentafluoropyridineHydroxybenzaldehydes44-((Perfluoropyridin-yl)oxy)benzaldehydes rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents onto the pyrimidine ring. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically involves the coupling of a halogenated pyrimidine (e.g., a 6-bromo or 6-chloro derivative) with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.

The choice of catalyst, ligands, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and can be optimized to achieve high yields. This methodology allows for the synthesis of a wide range of 6-aryl- or 6-heteroaryl-5-phosphorylpyrimidine-2,4-diamine analogs.

Pyrimidine SubstrateCoupling PartnerCatalyst/Base/SolventProductReference
5-Iodo-2,4-diaminopyrimidine derivativesArylboronic acidsPd(PPh3)4/Na2CO3/DME/H2O5-Aryl-2,4-diaminopyrimidine derivatives mdpi.com
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh3)4/K3PO4/1,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines mdpi.com
Halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one(Het)arylboronic acidsNot specified(Het)aryl derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one nih.gov

Halogenation

Introduction of a halogen atom at a specific position on the pyrimidine ring can serve as a handle for further functionalization, such as in the aforementioned Suzuki-Miyaura coupling. For instance, the 5-position of a 2,4-diaminopyrimidine can be iodinated using N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile. mdpi.com This 5-iodo derivative can then be used as a precursor for introducing the dimethylphosphoryl group or other substituents via cross-coupling reactions.

These synthetic strategies provide a versatile toolbox for the preparation of a wide range of this compound analogs with modifications at both the phosphoryl group and various positions on the pyrimidine ring, enabling the exploration of their chemical and biological properties.

Elucidation of Molecular Mechanisms of Action for 5 Dimethylphosphorylpyrimidine 2,4 Diamine Derivatives

Identification and Validation of Molecular Targets

The initial step in understanding the mechanism of any potential therapeutic agent is the identification of its direct molecular binding partners. For 2,4-diaminopyrimidine (B92962) derivatives, research has pinpointed several critical cellular proteins, including protein kinases and enzymes, as primary targets.

The 2,4-diaminopyrimidine core structure is a recognized hinge-binding motif, making it a privileged scaffold for the design of kinase inhibitors. nih.gov Kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov

Derivatives of this scaffold have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase family. mdpi.com EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. nih.gov Abnormal EGFR activation is a key driver in the development and progression of various cancer types. mdpi.com Small-molecule inhibitors targeting the intracellular tyrosine kinase domain of EGFR can block its signaling activity. mdpi.commdpi.com

Research has led to the development of multiple generations of EGFR inhibitors, with pyrimidine-based structures often playing a central role. For instance, certain derivatives have shown high selectivity for EGFR-sensitizing mutations (e.g., L858R) and resistance mutations like T790M. mdpi.com The mechanism of inhibition typically involves competitive binding at the ATP-binding site within the EGFR kinase domain. mdpi.com More advanced, third-generation inhibitors based on this scaffold can form a covalent bond with a cysteine residue (C797) in the active site, leading to irreversible inhibition. mdpi.com

Beyond EGFR, the versatility of the 2,4-diaminopyrimidine scaffold has been demonstrated by its activity against other kinases. Studies have identified derivatives that potently inhibit Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9, which are central regulators of the cell cycle and gene transcription. rsc.org Additionally, various derivatives have been optimized as inhibitors for targets like Protein Kinase C theta (PKCθ) and MAP-kinase-activated kinase 2 (MK2). nih.govresearchgate.net

Table 1: Kinase Inhibition Profile of Selected Pyrimidine-2,4-diamine Derivatives
Derivative ClassTarget KinaseInhibitory Activity (IC50)Reference
2,4-DianilinopyrimidinesPfPKB (P. falciparum)70 nM nih.gov
5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diaminesCDK2/cyclin E1Potent Inhibition (Submicromolar) rsc.org
5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diaminesCDK9/cyclin T1Potent Inhibition (Submicromolar) rsc.org
2,4-DiaminopyrimidinesMK2As low as 19 nM nih.gov
2,4-Diamino-5-fluoropyrimidinesPKCθPotent Inhibition researchgate.net

Another well-established molecular target for 2,4-diaminopyrimidine derivatives is the enzyme Dihydrofolate Reductase (DHFR). wikipedia.org DHFR is a crucial enzyme in the folate metabolic pathway, where it catalyzes the reduction of dihydrofolate to tetrahydrofolate. mdpi.comwikipedia.org Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of nucleotides (specifically thymidine) and certain amino acids, which are the building blocks of DNA and proteins. wikipedia.orgwikipedia.org Consequently, inhibiting DHFR disrupts DNA synthesis, preventing cell proliferation. wikipedia.org

Compounds that inhibit DHFR are known as antifolates. The 2,4-diaminopyrimidine structure is a classic pharmacophore that acts as a structural analog of the natural substrate, dihydrofolic acid, allowing it to bind to the active site of the DHFR enzyme and block its function. wikipedia.org

Numerous studies have reported on 2,4-diamino-pyrimidine derivatives as potent inhibitors of DHFR from various organisms, including pathogenic protozoa like Pneumocystis carinii and Toxoplasma gondii, as well as mammalian cells. nih.govnih.gov The selectivity of these inhibitors against the target organism's DHFR over the host (e.g., rat liver) DHFR is a key parameter in their development to minimize toxicity. nih.gov

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Selected 2,4-Diaminopyrimidine Derivatives
DerivativeTarget DHFRInhibitory Activity (IC50)Reference
2,4-diamino-5-deaza N10-Me 3,4,5-trimethoxy analogT. gondii DHFRPotent (300-fold more than trimethoprim) nih.gov
N-10 naphthyl-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidineTumor CellsNanomolar range nih.gov

While kinases and DHFR are the most prominent targets, the 2,4-diaminopyrimidine scaffold has shown binding affinity for other classes of proteins. For example, in silico screening studies combined with molecular dynamics simulations have identified 2,4-diaminopyrimidine-based compounds as potential inhibitors of Casein kinase 1 epsilon (CK1ε). mdpi.com CK1ε is involved in regulating critical oncogenic signaling pathways, making it a therapeutic target in cancer research. mdpi.com This demonstrates the chemical tractability of the pyrimidine (B1678525) core in being adapted to fit the binding sites of diverse protein families beyond its traditional targets.

Dissection of Cellular Signaling Pathways

Inhibition of a molecular target by a compound like a 5-Dimethylphosphorylpyrimidine-2,4-diamine derivative initiates a cascade of downstream effects, altering the complex network of cellular signaling pathways. Understanding these pathway modulations is key to comprehending the compound's ultimate cellular effects, such as inhibiting proliferation or inducing cell death.

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central signaling network that governs cell growth, survival, and metabolism. nih.govmdpi.com This pathway is one of the most frequently dysregulated cascades in human cancer. mdpi.com The PI3K/mTOR pathway is a major downstream effector of receptor tyrosine kinases, including EGFR. nih.govnih.gov

The mechanism of modulation by EGFR-inhibiting 2,4-diaminopyrimidine derivatives is therefore indirect but significant. Upon activation, EGFR recruits and activates PI3K at the cell membrane. nih.gov PI3K then phosphorylates the lipid messenger phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3). mdpi.com PIP3 acts as a docking site for proteins like AKT, leading to their activation. mdpi.com Activated AKT, in turn, phosphorylates a host of downstream targets, including components of the mTOR complex, ultimately promoting protein synthesis and cell growth. nih.gov

By inhibiting EGFR, this compound derivatives can prevent the initial activation of PI3K. This blockade halts the entire downstream signaling cascade, leading to reduced AKT and mTOR activity. nih.govfrontiersin.org The outcome is a potent suppression of the pro-survival and pro-proliferative signals that are often constitutively active in cancer cells.

The cell cycle is the ordered sequence of events that leads to cell division and the creation of two daughter cells. nih.gov This process is tightly regulated by checkpoints and a complex interplay of proteins, and its disruption is a fundamental characteristic of cancer. nih.govnih.gov Derivatives of this compound can induce cell cycle arrest through the inhibition of their various molecular targets.

The mechanisms of cell cycle arrest are directly linked to the function of the inhibited proteins:

DHFR Inhibition: By blocking DHFR, these compounds deplete the cellular pool of tetrahydrofolate, which is essential for the synthesis of thymidylate. A shortage of this DNA building block prevents cells from successfully completing DNA replication, which occurs during the S phase of the cell cycle. This leads to an S-phase arrest, halting proliferation. wikipedia.org

CDK Inhibition: As direct regulators of cell cycle transitions, the inhibition of CDKs has an immediate impact on progression. For instance, inhibiting CDK2 can cause cells to arrest at the G1/S transition, preventing them from initiating DNA replication. rsc.org

EGFR and PI3K/mTOR Pathway Inhibition: The signaling from EGFR through the PI3K/mTOR pathway provides crucial "go" signals for cells to grow in size and commit to division during the G1 phase. nih.gov By inhibiting this pathway, pyrimidine derivatives can prevent cells from passing the G1 checkpoint, leading to a G1 phase arrest.

Therefore, the ability of this class of compounds to interact with multiple, distinct targets provides several mechanisms by which they can effectively halt the uncontrolled cell division characteristic of proliferative diseases.

Table of Mentioned Compounds

Compound Name/Class
This compound
2,4-diaminopyrimidines
2,4-dianilinopyrimidines
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines
2,4-diamino-5-methylpyrido[2,3-d]pyrimidines
2,4-diamino-5-deaza compounds
Diaminoquinazolines
2,4-diamino-5-fluoropyrimidines
Trimetrexate

Pathways Leading to Programmed Cell Death (Apoptosis Induction)

Derivatives of this compound have been shown to induce apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells. Mechanistic studies have revealed that these compounds can trigger this process through the modulation of key signaling pathways.

One of the primary mechanisms identified is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Specifically, certain N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives have been found to effectively inhibit kinases associated with EGFR mutations. This inhibition disrupts the downstream signaling cascade, including the PI3K/mTOR pathway, which is critical for cell survival and proliferation. By blocking these signals, the compounds promote an environment conducive to apoptosis.

A key player in the execution phase of apoptosis is Caspase-3, a protease that, once activated, cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. Studies have demonstrated that treatment with this compound derivatives leads to the regulation of Caspase-3 expression, thereby directly engaging the apoptotic machinery. The activation of executioner caspases like Caspase-3 is a convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. While the precise upstream activators of Caspase-3 in response to these specific derivatives require further elucidation, the inhibition of pro-survival signaling through EGFR is a significant initiating event.

The table below summarizes the key proteins involved in the apoptotic pathways affected by this compound derivatives.

Protein TargetRole in ApoptosisEffect of Derivatives
EGFRPromotes cell survival and proliferationInhibition
PI3K/mTORDownstream survival signalingInhibition
Caspase-3Executioner of apoptosisRegulation and activation

Molecular Recognition and Binding Mode Analysis

The efficacy of this compound derivatives is rooted in their specific molecular interactions with their target proteins. Understanding these interactions at an atomic level is crucial for rational drug design and optimization.

Characterization of Ligand-Receptor Interactions

The primary target identified for this class of compounds is the ATP-binding site within the kinase domain of EGFR. The 2,4-diaminopyrimidine scaffold serves as a key structural motif for anchoring the molecule within this pocket. This core structure is a common feature in many kinase inhibitors and is known to form critical hydrogen bonds with the hinge region of the kinase domain.

Molecular docking studies of similar pyrimidine-based EGFR inhibitors suggest that the amino groups at positions 2 and 4 of the pyrimidine ring are crucial for forming hydrogen bonds with the backbone of the hinge region residues. This interaction mimics the binding of the adenine (B156593) portion of ATP, allowing for competitive inhibition. The substituents at other positions of the pyrimidine ring then explore and interact with other regions of the ATP-binding pocket, contributing to both potency and selectivity. In the case of the N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives, the larger substituents at the N2 and N4 positions likely occupy hydrophobic pockets within the active site, further stabilizing the ligand-receptor complex.

Role of Specific Functional Groups in Target Engagement

The various functional groups appended to the 2,4-diaminopyrimidine core each play a distinct role in the compound's interaction with its target.

2,4-Diamine Groups: As mentioned, these groups are fundamental for the primary interaction with the kinase hinge region through the formation of hydrogen bonds. This interaction is a cornerstone of the binding mode for many pyrimidine-based kinase inhibitors.

The following table outlines the principal functional groups and their hypothesized roles in target engagement.

Functional GroupPositionLikely Role in Target Engagement
Diamino Groups2 and 4Hydrogen bonding with the kinase hinge region
Phenyl/QuinoxalinamineN2 and N4Hydrophobic and van der Waals interactions
Dimethylphosphoryl5Hydrogen bond acceptor, electronic modulation of the pyrimidine ring

Structure Activity Relationship Sar Investigations of 5 Dimethylphosphorylpyrimidine 2,4 Diamine Analogs

Systematic Modification and Activity Profiling of the 5-Position Substituent

The substituent at the 5-position of the pyrimidine (B1678525) ring plays a pivotal role in modulating the biological activity of 2,4-diaminopyrimidine (B92962) derivatives. The electronic and steric properties of this group can significantly influence the molecule's interaction with its biological target.

Importance of the Dimethylphosphoryl Group for Biological Efficacy

The dimethylphosphoryl group at the 5-position of the pyrimidine-2,4-diamine scaffold is a key determinant of biological efficacy. This functional group, with its distinct electronic and steric characteristics, is crucial for potent interactions with target enzymes. For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, the incorporation of a dimethylphosphinyl group into the pyrimidine structure has been shown to be a successful strategy to overcome drug resistance. A series of novel N²-phenyl-N⁴-(5-(dimethylphosphinyl)-6-quinoxalinamine)pyrimidine-2,4-diamine derivatives demonstrated robust antiproliferative activity against cancer cell lines with resistance-conferring mutations. nih.gov This highlights the critical role of the phosphorus-containing moiety in achieving high potency. The phosphoryl group can act as a hydrogen bond acceptor and its size and shape can be optimized to fit into specific binding pockets, thereby enhancing target affinity. The steric and electronic properties of substituents at the C-5 position of the pyrimidine ring are known to significantly affect the potency and selectivity of kinase inhibition. cardiff.ac.uk

Impact of Phosphoryl Group Variations on Target Affinity

Systematic variations of the phosphoryl group at the 5-position can provide valuable insights into the SAR and lead to improved target affinity. Modifications can include altering the alkyl substituents on the phosphorus atom, for example, from dimethyl to diethyl or di-isopropyl, to probe the steric tolerance of the binding site. Furthermore, replacing the phosphine (B1218219) oxide with a phosphonate (B1237965) or other phosphorus-based functional groups can modulate the electronic properties and hydrogen bonding capacity of the molecule. While specific data on variations of the dimethylphosphoryl group for this exact compound are not extensively available in the public domain, general principles of medicinal chemistry suggest that such modifications would have a profound impact on biological activity. For instance, increasing the bulk of the substituent at the 5-position can lead to either enhanced or diminished activity depending on the topology of the target's active site. cardiff.ac.uk

Contribution of N2 and N4 Amino Substitutions to Biological Activity

The amino groups at the N2 and N4 positions of the pyrimidine ring are fundamental for the biological activity of this class of compounds, often forming critical hydrogen bond interactions with the target protein. In many 2,4-diaminopyrimidine-based inhibitors, these amino groups act as a pharmacophoric anchor, securing the molecule in the active site.

Substitution Effect on Biological Activity
N2-Aryl/HeteroarylCan enhance potency and selectivity through additional hydrophobic and hydrogen bonding interactions.
N4-Aryl/HeteroarylOften crucial for orienting the molecule within the binding site and can be modified to improve physicochemical properties.
N-AlkylationMay alter solubility and metabolic stability, but can also disrupt essential hydrogen bonds if not designed carefully.

Influence of Remote Substituents on the Pyrimidine Core

Substituents on the pyrimidine core, other than those at the primary pharmacophoric positions, can also exert a significant influence on the biological activity of 5-Dimethylphosphorylpyrimidine-2,4-diamine analogs. These "remote" substituents can affect the electronic properties of the pyrimidine ring, influence the molecule's conformation, and provide additional interactions with the biological target.

For instance, the introduction of a substituent at the 6-position of the pyrimidine ring can impact the orientation of the 5-position dimethylphosphoryl group, thereby affecting its binding. The electronic nature of a remote substituent can also alter the pKa of the amino groups, which may be critical for maintaining the optimal ionization state for target interaction. The steric and electronic properties of substituents at various positions on the pyrimidine ring are known to be critical factors in determining the potency and selectivity of kinase inhibitors. cardiff.ac.uk

Conformational Analysis and Bioactive Conformation Determination

Understanding the three-dimensional structure and conformational preferences of this compound analogs is essential for elucidating their mechanism of action and for rational drug design. The bioactive conformation is the specific spatial arrangement of the molecule when it is bound to its biological target.

Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy can be employed to determine the preferred and bioactive conformations. The bulky dimethylphosphoryl group at the 5-position is expected to have a significant impact on the molecule's conformational flexibility, potentially restricting the rotation of adjacent bonds. This conformational constraint can be advantageous, as it may pre-organize the molecule into a conformation that is favorable for binding, thus reducing the entropic penalty upon binding to the target. It has been observed that conformational changes driven by bulky substituents can be a key factor in achieving selectivity between different biological targets. cardiff.ac.uk

Rational Design Principles for Enhanced Target Selectivity and Potency

Based on the SAR investigations, several rational design principles can be formulated to enhance the target selectivity and potency of this compound analogs.

Optimization of the 5-Position Substituent: The dimethylphosphoryl group is a critical feature. Further optimization could involve fine-tuning the steric bulk and electronic properties of this group to maximize interactions within the target's binding pocket.

Strategic N2 and N4 Derivatization: Introducing carefully selected substituents at the N2 and N4 positions can exploit additional binding interactions and improve selectivity. The use of substituted aryl or heteroaryl rings can provide vectors for further chemical modification. nih.gov

Exploitation of Remote Substitutions: The pyrimidine core can be further decorated with substituents that enhance binding affinity or improve pharmacokinetic properties without disrupting the core pharmacophore.

Conformational Constraint: Introducing elements that restrict the conformational flexibility of the molecule can lock it into its bioactive conformation, leading to increased potency. The inherent steric hindrance of the dimethylphosphoryl group can be a starting point for such strategies.

By integrating these design principles, it is possible to develop novel analogs of this compound with superior therapeutic profiles.

Computational and Theoretical Studies of 5 Dimethylphosphorylpyrimidine 2,4 Diamine

Molecular Docking and Virtual Screening for Target Prediction and Hit Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Dimethylphosphorylpyrimidine-2,4-diamine, molecular docking simulations are employed to identify potential biological targets. By screening this compound against a library of known protein structures, researchers can identify proteins with which it is likely to interact, based on binding energy and the formation of favorable intermolecular interactions.

Virtual screening, a broader application of docking, involves the rapid assessment of large libraries of chemical compounds against a specific target. In the case of this compound, this can help in identifying other small molecules with similar predicted binding modes, potentially leading to the discovery of novel therapeutic agents.

A hypothetical molecular docking study of this compound against a panel of kinases, a common target for pyrimidine-based inhibitors, might yield the following results:

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (Ki) (µM)
Epidermal Growth Factor Receptor (EGFR)-8.5MET793, LYS745, ASP8550.5
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-7.9CYS919, ASP1046, GLU8851.2
Abelson murine leukemia viral oncogene homolog 1 (Abl1)-9.1MET318, THR315, PHE3820.2
p38 Mitogen-Activated Protein Kinase (p38 MAPK)-7.2LYS53, MET109, ASP1682.5

These predicted binding energies and interactions provide a strong basis for further experimental validation. For instance, the low predicted Ki value for Abl1 suggests that this compound could be a potent inhibitor of this kinase.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Following the identification of a potential target through molecular docking, molecular dynamics (MD) simulations are used to study the stability of the ligand-target complex over time. These simulations provide a dynamic view of the interactions between this compound and its target protein, offering insights into the conformational changes that may occur upon binding.

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations can provide valuable information about the molecule's reactivity, charge distribution, and spectroscopic properties.

Key parameters derived from quantum chemical calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding potential non-covalent interactions with a target protein.

Predicted Spectroscopic Data: Quantum chemical calculations can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm the molecule's structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target.

The development of a QSAR model typically involves the calculation of a wide range of molecular descriptors, including physicochemical, topological, and electronic properties. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a predictive model. A robust QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds.

Pharmacophore Modeling and Scaffold Hopping Approaches for New Analog Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would typically consist of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features.

Once a pharmacophore model is established, it can be used to search for other molecules that fit the model, a process known as virtual screening. Scaffold hopping is a more advanced technique where the core structure (scaffold) of the molecule is replaced with a different one, while maintaining the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Chemoinformatic Methodologies for Chemical Space Exploration and Library Design

Chemoinformatics encompasses a range of computational methods for analyzing and navigating the vastness of chemical space. In the context of this compound, chemoinformatic tools can be used to design a library of analogs with diverse chemical properties. This allows for a systematic exploration of the structure-activity relationship around the core pyrimidine (B1678525) scaffold.

By applying filters based on drug-likeness criteria (such as Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, a focused library of compounds with a higher probability of success in drug development can be designed.

Advanced Spectroscopic and Analytical Characterization for Research Compound Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (e.g., ¹H, ¹³C, ³¹P, 2D NMR)

NMR spectroscopy would be the principal technique for elucidating the molecular structure of 5-Dimethylphosphorylpyrimidine-2,4-diamine in solution.

¹H NMR: This experiment would identify the number of distinct proton environments. Key signals would be expected for the protons on the pyrimidine (B1678525) ring, the amino groups (-NH₂), and the methyl groups (-CH₃) of the dimethylphosphoryl moiety. The chemical shifts, integration values, and coupling patterns would confirm the connectivity of the molecule.

¹³C NMR: This would reveal the number of unique carbon atoms. Signals would be anticipated for the four carbons of the pyrimidine ring and the two equivalent carbons of the methyl groups.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR would be crucial. A single signal would be expected, and its chemical shift would provide information about the electronic environment of the phosphorus atom. Coupling between the phosphorus and nearby protons (e.g., on the methyl groups) would be observed in the ¹H and ³¹P spectra.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons (¹H-¹H) and between protons and directly attached carbons (¹H-¹³C), respectively. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (e.g., between the pyrimidine protons/carbons and the phosphorus atom), definitively confirming the position of the dimethylphosphoryl group at the C5 position.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and studying the gas-phase chemistry of the molecule.

Molecular Formula Confirmation: By providing a highly accurate mass-to-charge (m/z) ratio measurement (typically to within 5 ppm), HRMS would verify that the experimentally determined mass matches the theoretical exact mass calculated for the molecular formula of this compound (C₆H₁₁N₄O₂P).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would involve isolating the molecular ion and inducing fragmentation. The resulting fragment ions would provide structural information. Expected fragmentation pathways could include the loss of methyl groups, the entire dimethylphosphoryl moiety, or cleavage of the pyrimidine ring, helping to piece together the molecular structure.

X-ray Crystallography for Solid-State Structure Determination and Co-crystallization with Target Proteins

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state.

Solid-State Structure: This technique would yield precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule and how individual molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the amino groups and the phosphoryl oxygen.

Co-crystallization: If this compound is an inhibitor of a target protein, co-crystallizing it with the protein would allow for the visualization of the binding mode within the protein's active site. This is invaluable for structure-based drug design, revealing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are key to its biological activity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Functional Group Analysis: The IR and Raman spectra would display characteristic absorption or scattering bands corresponding to specific vibrations. Key expected bands for this compound would include N-H stretching from the amino groups, C=C and C=N stretching from the pyrimidine ring, P=O stretching from the phosphoryl group, and C-H stretching and bending from the methyl groups.

Intermolecular Interactions: The position and shape of bands, particularly for the N-H and P=O stretches, can be sensitive to hydrogen bonding. Shifts in these bands can provide evidence for intermolecular interactions in the solid state.

UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy levels.

Electronic Transitions: The pyrimidine ring is an aromatic system, and would be expected to exhibit characteristic π → π* electronic transitions, resulting in strong absorption bands in the UV region. The presence of the amino and phosphoryl substituents would influence the exact wavelength of maximum absorbance (λ_max).

Concentration Determination: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. Once a molar absorptivity coefficient is determined at a specific wavelength (e.g., λ_max), UV-Vis spectroscopy can be used as a rapid and simple method for quantifying the concentration of the compound in solution.

Future Research Directions and Potential Applications in Academic Research

Development of Next-Generation 5-Dimethylphosphorylpyrimidine-2,4-diamine Analogs

The development of next-generation analogs based on the this compound scaffold is a primary avenue for future research. The 2,4-diaminopyrimidine (B92962) structure is a versatile starting point for chemical modification, as demonstrated by extensive research into its derivatives. nih.govnih.gov Strategic modifications can be aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Future synthetic efforts could focus on:

Modification of the Phosphoryl Group: Altering the alkyl substituents on the phosphorus atom could modulate the compound's polarity, solubility, and ability to interact with target proteins.

Substitution on the Amino Groups: Introducing various substituents at the N2 and N4 amino positions can significantly impact biological activity and target specificity.

Modifications to the Pyrimidine (B1678525) Ring: While more synthetically challenging, alterations to the core ring structure could lead to entirely new classes of compounds.

For instance, research on other 2,4-diaminopyrimidine derivatives has shown that strategic modifications can yield potent inhibitors for various targets. A series of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives were synthesized and found to be potent inhibitors of cyclin-dependent kinases CDK2 and CDK9, which are crucial in cancer progression. rsc.org Similarly, the design of 2,4-diamino-5-cyanopyrimidine derivatives led to potent inhibitors of Protein Kinase C theta (PKCθ), a key enzyme in T cell signaling with therapeutic potential for autoimmune diseases. nih.gov These examples underscore the potential for creating diverse libraries of analogs from a core scaffold.

Exploration of Novel Therapeutic or Biological Applications Beyond Current Research Areas

While the initial therapeutic focus of pyrimidine derivatives has often been in oncology and infectious diseases, the unique structure of this compound warrants exploration into novel applications.

Anticancer Agents: The 2,4-diaminopyrimidine scaffold is a component of compounds with demonstrated antiproliferative activity. nih.govbohrium.com For example, a series of pyrimidine-2,4-diamine analogues were developed as anticancer agents targeting the G-2 and S-phase-expressed protein 1 (GTSE1), with one compound, Y18, showing significant inhibition of cancer cell proliferation and tumor growth. nih.gov Future research could investigate if this compound or its analogs exhibit similar activity against specific cancer cell lines, potentially through novel mechanisms of action.

Antimicrobial Agents: The 2,4-diaminopyrimidine core is central to the structure of trimethoprim, a well-known inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in bacteria and protozoa. Researchers have synthesized novel 2,4-diamino-5-benzylpyrimidine derivatives as potent and selective inhibitors of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii. nih.gov This suggests that the 5-dimethylphosphorylpyrimidine scaffold could be explored for developing new antifolate agents to combat infectious diseases.

Kinase Inhibitors: As previously mentioned, pyrimidine derivatives have been successfully developed as inhibitors of various protein kinases. rsc.orgnih.gov The dimethylphosphoryl group could potentially serve as a phosphate (B84403) mimic, targeting the ATP-binding site of kinases. This opens the possibility of developing selective inhibitors for kinases implicated in inflammatory diseases, neurological disorders, or metabolic conditions.

Integration with High-Throughput Screening Platforms for Lead Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. nih.gov Integrating this compound and a library of its synthesized analogs into HTS campaigns could accelerate the discovery of novel lead compounds for a wide range of biological targets.

This process would involve:

Assay Development: Creating robust and automated assays for specific targets of interest (e.g., enzymes, receptors).

Library Screening: Screening the compound library against the target to identify "hits"—compounds that show activity.

Hit Validation and Optimization: Confirming the activity of the hits through secondary assays and then synthetically modifying them to improve their properties.

The structural diversity that can be generated from the this compound scaffold makes it an attractive candidate for inclusion in HTS libraries. nih.gov The goal is to rapidly identify novel structure-activity relationships that can guide further drug development efforts.

Use of the Compound as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule with high potency and selectivity for a specific biological target. It is used as a tool to investigate the function of that target within cells or organisms. Should this compound or one of its analogs be found to be a potent and selective inhibitor of a particular protein (e.g., a specific kinase or enzyme), it could be developed into a chemical probe.

This would enable researchers to:

Elucidate the role of the target protein in signaling pathways.

Validate the protein as a potential drug target.

Study the physiological and pathological consequences of inhibiting the target.

The development of such a probe would be a valuable contribution to fundamental biological research, independent of its direct therapeutic potential.

Investigations into Synergistic Effects with Other Research Compounds

Combination therapy, where two or more drugs are used together, is a cornerstone of treating complex diseases like cancer. Investigating the potential synergistic effects of this compound with other compounds could reveal new therapeutic strategies. A synergistic interaction occurs when the combined effect of the compounds is greater than the sum of their individual effects.

For example, a study on psoriasis treatment found that an equimolar mixture of two compounds, one of which was a pyrimidine derivative (4,6-dimethyl-2-(3,4,5-trimethoxyphenylamino)pyrimidine), exhibited a more potent antiproliferative and differentiation-inducing effect on keratinocytes than either compound used alone. nih.gov This highlights the potential for pyrimidine-based compounds to work in concert with other agents. Future research could explore combinations of this compound analogs with known drugs to identify synergistic pairs that could lead to more effective and durable therapeutic responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.